REACTION_CXSMILES
|
C([N:14]1[CH2:17][C:16]([NH:21]CC2C=CC=CC=2)([C:18]([NH2:20])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:29]>CO.C(Cl)Cl.C(OCC)C>[ClH:29].[NH2:21][C:16]1([C:18]([NH2:20])=[O:19])[CH2:17][NH:14][CH2:15]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NCC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
methanol methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed, in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resultant hydrochloride salt dissolved in 10:1 methanol/water (55 ml)
|
Type
|
ADDITION
|
Details
|
After the addition of 20% Pd(OH)2 on carbon (50% water; 0.37 g)
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 23 hours
|
Duration
|
23 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with methanol (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.45 μM disk
|
Type
|
WASH
|
Details
|
the disk rinsed with methanol (2×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined methanolic solutions were concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated from diethyl ether
|
Type
|
CUSTOM
|
Details
|
to afford I-3A-6a (262 mg, 85%) as a tan solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
Cl.NC1(CNC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |